molecular formula C16H18FNO2 B1453327 4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate CAS No. 90525-56-7

4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate

Cat. No.: B1453327
CAS No.: 90525-56-7
M. Wt: 275.32 g/mol
InChI Key: XKPXEPFCVKWEML-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate is a chemical compound with the molecular formula C16H18FNO2. It is a solid with relatively low solubility and is known for its optical activity, existing as two enantiomers . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate typically involves the esterification of 4-cyano-3-fluorophenol with trans-4-ethylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed

Scientific Research Applications

4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its cyano and fluoro groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate can be compared with other similar compounds such as:

  • 4-Cyano-3-fluorophenyl trans-4-methylcyclohexanecarboxylate
  • 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate
  • 4-Cyano-3-fluorophenyl trans-4-butylcyclohexanecarboxylate

These compounds share similar structural features but differ in the length of the alkyl chain attached to the cyclohexane ring. The unique combination of the cyano and fluoro groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

(4-cyano-3-fluorophenyl) 4-ethylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-2-11-3-5-12(6-4-11)16(19)20-14-8-7-13(10-18)15(17)9-14/h7-9,11-12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPXEPFCVKWEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679466
Record name 4-Cyano-3-fluorophenyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90525-56-7
Record name 4-Cyano-3-fluorophenyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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